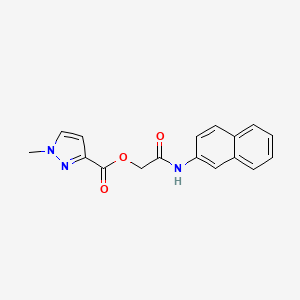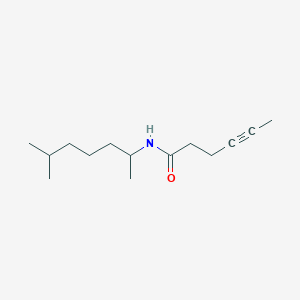
2-(naphthalen-2-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Naphthylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a naphthylamino group, an oxoethyl group, and a carboxylate group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Naphthylamino Group: The naphthylamino group can be introduced via a nucleophilic substitution reaction, where 2-naphthylamine reacts with an appropriate electrophile.
Formation of the Oxoethyl Group: The oxoethyl group can be introduced through an acylation reaction, where an acyl chloride reacts with the pyrazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Naphthylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the naphthylamino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-(2-Naphthylamino)-2-oxoethyl 1-m
Propriétés
Formule moléculaire |
C17H15N3O3 |
|---|---|
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
[2-(naphthalen-2-ylamino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C17H15N3O3/c1-20-9-8-15(19-20)17(22)23-11-16(21)18-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,11H2,1H3,(H,18,21) |
Clé InChI |
WLKGYPYUXFDWFD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(difluoromethoxy)-2-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10953076.png)
![4,6-Dimethyl-2-oxo-1-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-1,2-dihydropyridine-3-carboxamide](/img/structure/B10953091.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953101.png)
![N-cyclododecyl-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B10953102.png)
![4-[(2-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B10953106.png)

![4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10953113.png)
![7-(5-chlorothiophen-2-yl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10953122.png)
![2-Thiazoleacetonitrile, alpha-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B10953123.png)
![(2E)-N-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B10953131.png)
![1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10953136.png)
![11,13-dimethyl-4-[5-[(3-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10953138.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-(4-phenylcyclohexylidene)benzohydrazide](/img/structure/B10953144.png)
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one](/img/structure/B10953147.png)
